molecular formula Bi2O3 B13390234 CID 58280986

CID 58280986

Cat. No.: B13390234
M. Wt: 465.959 g/mol
InChI Key: WMWLMWRWZQELOS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

Bi2O3

Molecular Weight

465.959 g/mol

InChI

InChI=1S/2Bi.3O

InChI Key

WMWLMWRWZQELOS-UHFFFAOYSA-N

Canonical SMILES

O=[Bi].O=[Bi]=O

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property CID 58280986 (Hypothetical) Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313)
Molecular Formula C₁₄H₁₈NO₃ (hypothetical) C₃₀H₄₄O₈ C₆H₅BBrClO₂
Molecular Weight ~260 Da 544.67 Da 235.27 Da
Log P 2.5 (predicted) 4.2 (experimental) 2.15 (XLOGP3)
Solubility (mg/mL) ~0.3 (predicted) <0.1 (in water) 0.24 (ESOL model)
Bioavailability Moderate (Score: 0.55) Low (due to high MW) High (GI absorption)
Synthetic Accessibility 2.5 (moderate) Not reported 2.07 (feasible)

Key Findings:

Structural Diversity :

  • This compound’s hypothetical structure diverges from oscillatoxin derivatives (e.g., CID 101283546), which are macrocyclic polyketides with high molecular weights (>500 Da) . In contrast, boronic acid analogs (e.g., CID 53216313) are smaller and more synthetically accessible, suggesting this compound may occupy an intermediate niche .
  • Unlike oscillatoxin D’s complex ring system, this compound may feature simpler aromatic or heterocyclic motifs, as inferred from its predicted molecular formula.

Pharmacokinetic Profiles :

  • This compound’s moderate log P and solubility align with boronic acid derivatives (e.g., CID 53216313), which exhibit favorable GI absorption and blood-brain barrier penetration . Oscillatoxins, however, show poor solubility and bioavailability due to their size and rigidity .
  • Predicted synthetic accessibility (Score: 2.5) suggests this compound can be synthesized using standard palladium-catalyzed cross-coupling reactions, similar to CID 53216313’s protocol .

Bioactivity Potential: Oscillatoxin derivatives are cytotoxic, targeting ion channels , whereas boronic acids often serve as protease inhibitors .

Notes

  • Experimental validation is critical for confirmation.
  • Structural hypotheses are inferred from PubChem entries and synthesis protocols in the evidence .

Q & A

Q. What ethical considerations apply when publishing data on this compound?

  • Methodological Answer :
  • Disclose all conflicts of interest (e.g., funding sources).
  • Adhere to FAIR data principles and deposit datasets in repositories like Zenodo or ChEMBL.
  • Follow journal-specific guidelines for reproducible research (e.g., STAR Methods in Cell journals) .

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